molecular formula C11H7ClN2O B13812279 [(4-Chlorophenyl)(methoxy)methylene]malononitrile

[(4-Chlorophenyl)(methoxy)methylene]malononitrile

Cat. No.: B13812279
M. Wt: 218.64 g/mol
InChI Key: RSNVAKYRWIAILY-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)(methoxy)methylene]malononitrile is an organic compound with the molecular formula C10H5ClN2O It is characterized by the presence of a chlorophenyl group, a methoxy group, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)(methoxy)methylene]malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 4-chlorobenzaldehyde with malononitrile in the presence of a base, such as piperidine or pyridine, and a solvent like ethanol or methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)(methoxy)methylene]malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Condensation: Aldehydes or ketones can be used as electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while condensation reactions can produce a range of carbonyl-containing compounds .

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)(methoxy)methylene]malononitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Chlorophenyl)(methoxy)methylene]malononitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential for nucleophilic substitution reactions, while the methoxy group allows for various condensation reactions. These features make it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

2-[(4-chlorophenyl)-methoxymethylidene]propanedinitrile

InChI

InChI=1S/C11H7ClN2O/c1-15-11(9(6-13)7-14)8-2-4-10(12)5-3-8/h2-5H,1H3

InChI Key

RSNVAKYRWIAILY-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C#N)C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

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